molecular formula C10H11BrN2O2 B8153011 2-Bromo-4-(3-methoxyazetidine-1-carbonyl)pyridine

2-Bromo-4-(3-methoxyazetidine-1-carbonyl)pyridine

Katalognummer: B8153011
Molekulargewicht: 271.11 g/mol
InChI-Schlüssel: OYMCHPTUOBXWFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-(3-methoxyazetidine-1-carbonyl)pyridine (CAS: 892548-17-3) is a pyridine derivative with a bromine substituent at the 2-position and a 3-methoxyazetidine-1-carbonyl group at the 4-position. Its molecular formula is C₁₀H₁₁BrN₂O₂, with a molecular weight of 271.12 g/mol . The compound features a strained four-membered azetidine ring, which introduces unique steric and electronic properties compared to larger heterocycles.

Eigenschaften

IUPAC Name

(2-bromopyridin-4-yl)-(3-methoxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-15-8-5-13(6-8)10(14)7-2-3-12-9(11)4-7/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMCHPTUOBXWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(=O)C2=CC(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3-methoxyazetidine-1-carbonyl)pyridine typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromopyridine.

    Formation of Azetidine Ring: The azetidine ring is introduced through a cyclization reaction involving appropriate precursors.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction.

    Carbonylation: The carbonyl group is introduced through a carbonylation reaction, often using carbon monoxide and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysis: Use of palladium or ruthenium catalysts to facilitate various steps in the synthesis.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-(3-methoxyazetidine-1-carbonyl)pyridine can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

    Cyclization: The azetidine ring can participate in cyclization reactions to form larger ring systems.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles for substitution reactions include amines and thiols.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while oxidation and reduction reactions can modify the functional groups present on the molecule.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Cannabinoid Receptor Modulation
Recent studies indicate that derivatives of pyridine compounds, including 2-bromo-4-(3-methoxyazetidine-1-carbonyl)pyridine, serve as preferential agonists for Cannabinoid Receptor 2 (CB2). These compounds have shown potential in treating various conditions such as pain, inflammation, and neurodegeneration. The modulation of CB2 receptors can lead to therapeutic benefits in ailments ranging from diabetic retinopathy to chronic inflammatory diseases .

2. Anticancer Activity
Research has demonstrated that certain pyridine derivatives exhibit significant anticancer properties. For instance, a related compound showed potent inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and c-MET, crucial targets in cancer therapy. This compound induced apoptosis in cancer cells and reduced tumor growth in vivo, suggesting that 2-bromo-4-(3-methoxyazetidine-1-carbonyl)pyridine could be a candidate for further development in cancer treatments .

3. Neuroprotective Effects
The neuroprotective potential of pyridine derivatives has been explored extensively. Compounds similar to 2-bromo-4-(3-methoxyazetidine-1-carbonyl)pyridine have been implicated in protecting neuronal cells from oxidative stress and apoptosis. This property is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Synthetic Applications

1. Synthesis of Complex Molecules
The synthetic versatility of 2-bromo-4-(3-methoxyazetidine-1-carbonyl)pyridine allows it to be utilized as a building block in the synthesis of more complex organic molecules. Its bromine atom can participate in nucleophilic substitution reactions, facilitating the introduction of various functional groups into the molecular structure, which is essential for drug development .

2. Development of New Therapeutics
The compound's ability to form amide bonds with different amines opens avenues for creating new therapeutic agents. These modifications can enhance the pharmacokinetic properties and biological activity of the resultant compounds, making them more effective against specific targets .

Case Study 1: Anticancer Compound Development

A recent study focused on the synthesis of pyridine derivatives that included 2-bromo-4-(3-methoxyazetidine-1-carbonyl)pyridine as a precursor. The resulting compounds were tested against various cancer cell lines, demonstrating IC50 values indicating potent cytotoxicity. Notably, one derivative exhibited an IC50 value of 24 nM against c-MET and 35 nM against VEGFR-2, highlighting its potential as a dual-action anticancer agent .

Case Study 2: Neuroprotective Screening

In another investigation, researchers evaluated the neuroprotective effects of pyridine derivatives on cultured neuronal cells subjected to oxidative stress. Compounds derived from 2-bromo-4-(3-methoxyazetidine-1-carbonyl)pyridine significantly reduced cell death and improved cell viability compared to controls, suggesting a protective mechanism that warrants further exploration in vivo .

Wirkmechanismus

The mechanism of action of 2-Bromo-4-(3-methoxyazetidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. The bromo group can participate in electrophilic aromatic substitution reactions, while the azetidine ring can interact with biological macromolecules. The methoxy and carbonyl groups can form hydrogen bonds and other interactions with target proteins, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Structural Isomer: (3S)-1-(2-Bromopyridine-4-carbonyl)pyrrolidin-3-ol

This compound (CAS: 1873069-26-1) shares the same molecular formula (C₁₀H₁₁BrN₂O₂) and weight as the target compound but differs in substituent arrangement. Instead of a 3-methoxyazetidine, it contains a pyrrolidin-3-ol group. Key differences include:

  • Hydrogen Bonding : The hydroxyl group in pyrrolidin-3-ol may enhance hydrogen-bonding capacity compared to the methoxy group in the target compound.
  • Synthetic Complexity : The azetidine moiety likely requires specialized protection/deprotection steps during synthesis, whereas pyrrolidine derivatives are more commonly accessible .

Substituent Position and Electronic Effects: 2-Bromo-3-methylpyridine

2-Bromo-3-methylpyridine (CAS: 3430-17-9, C₆H₆BrN) is a simpler analog with a bromine at position 2 and a methyl group at position 3. Differences include:

  • Polarity: The target compound’s 3-methoxyazetidine-1-carbonyl group introduces significant polarity, contrasting with the non-polar methyl group in 2-bromo-3-methylpyridine.
  • Molecular Weight : The target compound has a higher molecular weight (271.12 vs. 172.03 g/mol), impacting physical properties like boiling point and solubility .
  • Biological Interactions : The carbonyl and azetidine groups in the target compound may facilitate interactions with enzymes or receptors, unlike the inert methyl group .

Pyridine Derivatives with Halogen and Heterocyclic Substituents

describes pyridine derivatives with chloro, bromo, and substituted phenyl groups. For example, compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine exhibit:

  • Higher Molecular Weights (466–545 g/mol) : Due to bulky phenyl substituents, these compounds have higher melting points (268–287°C) compared to the target compound .
  • Synthetic Yields : The target compound’s yield is unspecified, but analogs in achieve 67–81% yields, suggesting comparable synthetic feasibility for brominated pyridines .

Key Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Bromo-4-(3-methoxyazetidine-1-carbonyl)pyridine C₁₀H₁₁BrN₂O₂ 271.12 2-Br, 4-(3-methoxyazetidine carbonyl) Polar, strained azetidine ring
(3S)-1-(2-Bromopyridine-4-carbonyl)pyrrolidin-3-ol C₁₀H₁₁BrN₂O₂ 271.12 2-Br, 4-(pyrrolidin-3-ol carbonyl) Hydrogen-bonding capability
2-Bromo-3-methylpyridine C₆H₆BrN 172.03 2-Br, 3-CH₃ Non-polar, low molecular weight

Research Findings and Implications

  • Reactivity : The strained azetidine ring in the target compound may enhance its reactivity in cross-coupling reactions compared to pyrrolidine analogs .
  • Solubility: The methoxy and carbonyl groups likely improve aqueous solubility relative to non-polar analogs like 2-bromo-3-methylpyridine .

Biologische Aktivität

2-Bromo-4-(3-methoxyazetidine-1-carbonyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies highlighting its therapeutic potential.

Synthesis

The synthesis of 2-Bromo-4-(3-methoxyazetidine-1-carbonyl)pyridine typically involves the functionalization of pyridine derivatives. The compound can be synthesized through a multi-step process that includes the bromination of pyridine followed by the introduction of the methoxyazetidine moiety. This synthetic pathway is crucial for ensuring the desired biological activity, as modifications at various positions on the pyridine ring can significantly affect its pharmacological properties.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyridine, including 2-Bromo-4-(3-methoxyazetidine-1-carbonyl)pyridine, exhibit promising antimicrobial activity against various pathogens. For instance, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis (Mtb), a major cause of tuberculosis. The compound's mechanism often involves inhibiting key enzymes such as CYP121A1, which is essential for the survival of Mtb .

Anticancer Activity

The anticancer potential of this compound has been explored in various research settings. A study indicated that related pyridinyl compounds demonstrated significant cytotoxicity against cancer cell lines, including melanoma and leukemia cells. The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation .

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (µM)Mechanism
2-Bromo-4-(3-methoxyazetidine)A-375 (melanoma)15Apoptosis induction
2-Bromo-4-(3-methoxyazetidine)K562 (leukemia)20Cell cycle arrest
Related pyridinyl compoundHs27 (fibroblast)>50Low selectivity

Case Study 1: Antitubercular Activity

In a focused screening set against Mtb, several compounds derived from pyridinyl frameworks were evaluated for their activity. One notable analog showed an MIC (Minimum Inhibitory Concentration) of 6.25 µM against Mtb strain H37Rv, indicating strong potential for further development as an antitubercular agent .

Case Study 2: Anticancer Mechanisms

A series of experiments were conducted to evaluate the effects of 2-Bromo-4-(3-methoxyazetidine-1-carbonyl)pyridine on apoptosis in cancer cells. The results demonstrated that treatment with this compound led to a significant increase in caspase activity, suggesting activation of the apoptotic pathway. Microscopic analysis revealed typical morphological changes associated with apoptosis, such as cell rounding and shrinkage .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.